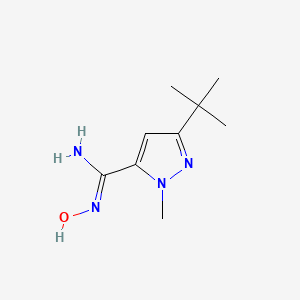

5-tert-Butyl-N-hydroxy-2-methyl-2H-pyrazole-3-carboxamidine

描述

属性

IUPAC Name |

5-tert-butyl-N'-hydroxy-2-methylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-9(2,3)7-5-6(8(10)12-14)13(4)11-7/h5,14H,1-4H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMGAOKPBFKAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=NO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN(C(=C1)/C(=N/O)/N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-N-hydroxy-2-methyl-2H-pyrazole-3-carboxamidine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 2-methyl-3-oxobutanoic acid, with hydrazine hydrate to form the pyrazole ring.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

Carboxamidine Formation: The final step involves the conversion of a carboxylic acid group to a carboxamidine group using reagents such as O-methylhydroxylamine hydrochloride and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and alkylation processes, as well as advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

化学反应分析

Types of Reactions

5-tert-Butyl-N-hydroxy-2-methyl-2H-pyrazole-3-carboxamidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carboxamidine group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.

Major Products

Oxidation: Formation of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamide.

Reduction: Formation of 5-tert-Butyl-N-hydroxy-2-methyl-2H-pyrazole-3-amine.

Substitution: Various alkyl or aryl substituted pyrazole derivatives.

科学研究应用

Chemical Properties and Structure

5-tert-Butyl-N-hydroxy-2-methyl-2H-pyrazole-3-carboxamidine is characterized by its pyrazole ring and carboxamidine functional group. Its molecular formula is , and it has a molecular weight of 182.23 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including those with hydroxyl groups, showed promising results in inhibiting tumor growth in xenograft models . The compound's ability to modulate signaling pathways associated with cancer cell proliferation was highlighted as a key mechanism.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, potentially useful in treating conditions such as arthritis and other inflammatory diseases.

Case Study:

In experimental models, compounds with similar structures were shown to reduce pro-inflammatory cytokine levels, suggesting a role in modulating immune responses . This could pave the way for developing new anti-inflammatory drugs.

CFTR Modulation

Recent studies have explored the potential of pyrazole derivatives in modulating Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity.

Case Study:

A specific compound from the same family was identified as a CFTR potentiator, enhancing chloride ion transport in cells expressing mutant CFTR . This suggests that this compound could similarly enhance CFTR function, offering therapeutic avenues for cystic fibrosis patients.

Table 1: Summary of Biological Activities

作用机制

The mechanism of action of 5-tert-Butyl-N-hydroxy-2-methyl-2H-pyrazole-3-carboxamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxamidine groups are crucial for binding to active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

相似化合物的比较

Research Implications and Limitations

- The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs.

- The tert-butyl group’s role in enhancing lipophilicity is consistent across compounds , while the N-hydroxy group in the target compound likely improves solubility and binding affinity in biological systems.

- Further studies are required to validate the physicochemical and biological properties of 5-tert-Butyl-N-hydroxy-2-methyl-2H-pyrazole-3-carboxamidine, particularly its stability and reactivity under physiological conditions.

生物活性

5-tert-Butyl-N-hydroxy-2-methyl-2H-pyrazole-3-carboxamidine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, focusing on therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Therapeutic Applications

Research indicates that this compound exhibits various biological activities that can be leveraged for therapeutic purposes:

- Inhibition of Acid Sphingomyelinase : The compound has been shown to inhibit acid sphingomyelinase, an enzyme implicated in several diseases such as atherosclerosis, diabetes, and neurodegenerative disorders like Alzheimer's Disease .

- Anticancer Activity : Recent studies suggest that pyrazole derivatives can have significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting acid sphingomyelinase, the compound alters sphingolipid metabolism, which is crucial in cell signaling and apoptosis .

- Cytotoxic Effects : The compound's ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways involved in cell survival and proliferation .

Case Studies

- Study on Atherosclerosis : A study demonstrated that the administration of this compound in animal models resulted in reduced plaque formation in arteries, indicating its potential as a therapeutic agent for cardiovascular diseases .

- Anticancer Evaluation : In vitro studies revealed that the compound exhibited an IC50 value of approximately 26 µM against the A549 lung cancer cell line, suggesting moderate potency compared to standard chemotherapeutics .

Data Tables

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-tert-Butyl-N-hydroxy-2-methyl-2H-pyrazole-3-carboxamidine?

- Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, factorial designs can minimize experimental runs while maximizing data on yield and purity. Central composite designs are useful for non-linear relationships between variables . Analytical techniques like HPLC and NMR (as described in synthetic protocols for analogous pyrazole derivatives) should validate outcomes .

Q. How can researchers reliably characterize the purity and structural integrity of this compound?

- Methodological Answer: Combine multiple analytical methods:

- Nuclear Magnetic Resonance (NMR): Assign peaks for tert-butyl, hydroxy, and pyrazole groups to confirm substituent positions .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Quantify purity and detect byproducts .

- Cross-referencing these methods ensures robust structural confirmation and purity assessment.

Q. What are the best practices for studying the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Monitor degradation via:

- Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds.

- UV-Vis Spectroscopy: Track changes in absorbance linked to structural degradation .

- Store samples in inert atmospheres (argon) at –20°C to minimize hydrolytic or oxidative decomposition .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound?

- Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like Gaussian or ORCA can simulate reaction pathways for key transformations (e.g., hydroxy group deprotonation or pyrazole ring functionalization). Pair computational predictions with kinetic studies (e.g., stopped-flow spectroscopy) to validate mechanisms .

Q. What strategies address contradictory data in bioactivity assays for this compound?

- Methodological Answer:

- Dose-Response Reproducibility: Repeat assays across multiple biological replicates to distinguish outliers.

- Assay-Specific Controls: Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions.

- Meta-Analysis: Compare results with structurally similar compounds (e.g., pyrazole-3-carboxamidine derivatives) to identify trends in bioactivity .

Q. How can researchers model the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on the hydroxy and carboxamidine groups, which may form hydrogen bonds with active sites.

- Molecular Dynamics (MD): Simulate ligand-protein interactions over time (e.g., GROMACS) to assess binding stability.

- Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for affinity measurements .

Q. What advanced techniques resolve solubility challenges for in vitro studies?

- Methodological Answer:

- Co-Solvent Systems: Use DMSO-water gradients (<1% DMSO) to maintain compound solubility without denaturing proteins.

- Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability.

- pH-Dependent Solubility Profiling: Adjust buffer pH to exploit ionizable groups (e.g., hydroxy and carboxamidine) for improved dissolution .

Data Analysis and Optimization

Q. How can researchers apply machine learning to optimize synthetic routes for this compound?

- Methodological Answer: Train models on reaction datasets (e.g., USPTO or Reaxys) to predict optimal catalysts, solvents, and reaction times. Feature engineering should include descriptors like tert-butyl group steric hindrance and pyrazole ring electronic effects. Validate predictions with high-throughput robotic screening .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。